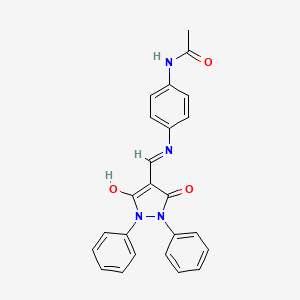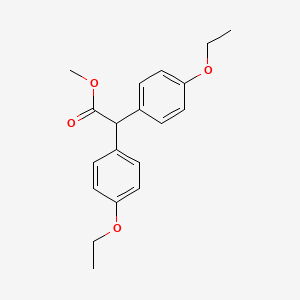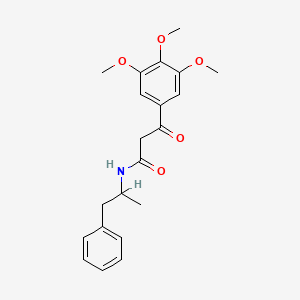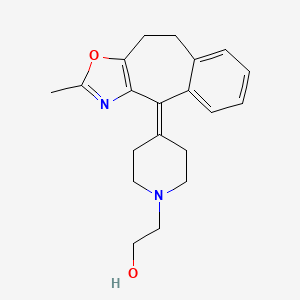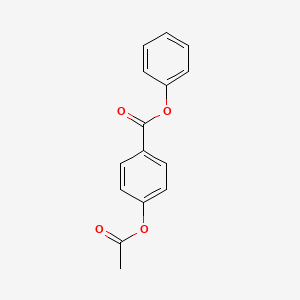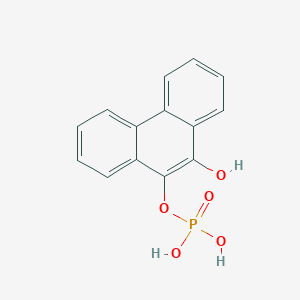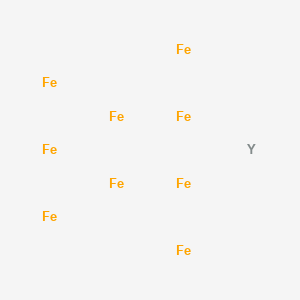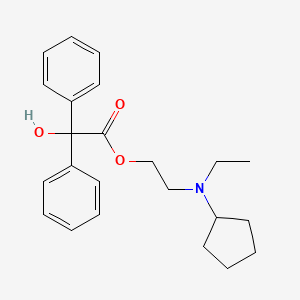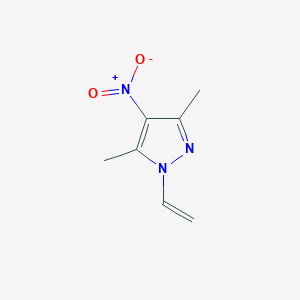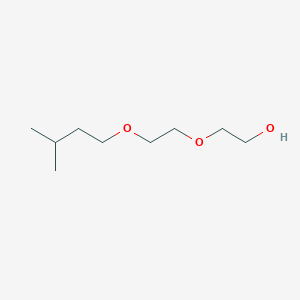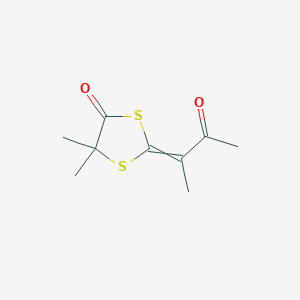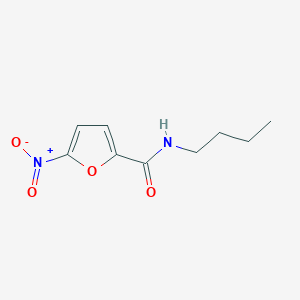
N-Butyl-5-nitrofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Butyl-5-nitrofuran-2-carboxamide is a compound belonging to the class of nitrofuran derivatives These compounds are known for their diverse biological activities, including antibacterial, antifungal, and antiprotozoal properties
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the nitration of furfural to obtain 5-nitrofuran-2-carbaldehyde, which is then converted to the corresponding carboxamide through a series of reactions involving acetic anhydride and sulfuric acid
Industrial Production Methods
Industrial production of N-Butyl-5-nitrofuran-2-carboxamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure high yield and purity. The nitration and subsequent reactions are carefully monitored to avoid side reactions and degradation of the product.
Chemical Reactions Analysis
Types of Reactions
N-Butyl-5-nitrofuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The furan ring can be hydrogenated to form a tetrahydrofuran derivative.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Nucleophilic reagents such as amines and thiols are used for substitution reactions.
Major Products Formed
Amino derivatives: Formed by the reduction of the nitro group.
Tetrahydrofuran derivatives: Formed by the hydrogenation of the furan ring.
Substituted furans: Formed by nucleophilic substitution of the nitro group.
Scientific Research Applications
N-Butyl-5-nitrofuran-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its antibacterial and antifungal properties.
Medicine: Potential use as an antimicrobial agent to combat drug-resistant bacteria.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-Butyl-5-nitrofuran-2-carboxamide involves the reduction of the nitro group to form reactive intermediates that can interact with cellular components. These intermediates can cause damage to bacterial DNA and proteins, leading to cell death. The compound targets specific enzymes involved in bacterial metabolism, disrupting their function and inhibiting bacterial growth .
Comparison with Similar Compounds
Similar Compounds
Nitrofurantoin: Another nitrofuran derivative used as an antibiotic.
Furazolidone: Used to treat bacterial and protozoal infections.
Nitrofurazone: Used for topical infections.
Uniqueness
N-Butyl-5-nitrofuran-2-carboxamide is unique due to its specific structure, which allows it to interact with different molecular targets compared to other nitrofuran derivatives. Its butyl group enhances its lipophilicity, potentially improving its ability to penetrate bacterial cell membranes and increasing its efficacy as an antimicrobial agent.
Properties
CAS No. |
14121-89-2 |
|---|---|
Molecular Formula |
C9H12N2O4 |
Molecular Weight |
212.20 g/mol |
IUPAC Name |
N-butyl-5-nitrofuran-2-carboxamide |
InChI |
InChI=1S/C9H12N2O4/c1-2-3-6-10-9(12)7-4-5-8(15-7)11(13)14/h4-5H,2-3,6H2,1H3,(H,10,12) |
InChI Key |
MBVKITLRQRCZFW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)C1=CC=C(O1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl N-[3-amino-6-(ethoxycarbonylamino)-4-[[2-hydroxy-3-(N-methylanilino)propyl]amino]pyridin-2-yl]carbamate](/img/structure/B14708395.png)
